molecular formula C10H12N5NaO11P2 B13820031 sodium (S)-2-((R)-1-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-oxoethoxy)-3-oxopropyl dihydrogendiphosphate

sodium (S)-2-((R)-1-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-oxoethoxy)-3-oxopropyl dihydrogendiphosphate

Cat. No.: B13820031
M. Wt: 463.17 g/mol
InChI Key: WCBNWKBWORRNEH-KGZKBUQUSA-M
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Description

Guanosine 5’-diphosphate, periodate oxidized sodium salt is a chemically modified nucleotide derivative. It is derived from guanosine 5’-diphosphate, a purine nucleotide that plays a crucial role in various biochemical processes, including cellular signaling and metabolism. The periodate oxidation introduces aldehyde groups into the molecule, which can be useful for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate using periodate. The reaction is carried out under mild conditions to avoid degradation of the nucleotide. The general steps include:

  • Dissolving guanosine 5’-diphosphate in an aqueous solution.
  • Adding sodium periodate to the solution.
  • Allowing the reaction to proceed at room temperature for a specified period.
  • Purifying the product through techniques such as chromatography to obtain the periodate oxidized sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Large-scale dissolution of guanosine 5’-diphosphate.
  • Controlled addition of sodium periodate.
  • Continuous monitoring of reaction conditions to ensure optimal yield.
  • Use of industrial purification methods like large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate, periodate oxidized sodium salt can undergo various chemical reactions, including:

    Oxidation: The periodate oxidation introduces aldehyde groups, which can further react with other functional groups.

    Reduction: The aldehyde groups can be reduced back to hydroxyl groups under suitable conditions.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium periodate is commonly used for the initial oxidation.

    Reduction: Reducing agents like sodium borohydride can be used to revert the aldehyde groups.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: The primary product is guanosine 5’-diphosphate with aldehyde groups.

    Reduction: The major product is the original guanosine 5’-diphosphate.

    Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

Guanosine 5’-diphosphate, periodate oxidized sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Employed in studies involving nucleotide interactions and enzyme kinetics.

    Medicine: Investigated for its potential role in drug development and therapeutic applications.

    Industry: Utilized in the production of biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its interaction with various molecular targets. The aldehyde groups introduced by periodate oxidation can form covalent bonds with amino groups in proteins and other biomolecules. This property is exploited in biochemical assays and labeling techniques. The compound can also act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-monophosphate, periodate oxidized sodium salt: Similar in structure but with one phosphate group instead of two.

    Guanosine 5’-triphosphate, periodate oxidized sodium salt: Contains three phosphate groups and is used in different biochemical applications.

Uniqueness

Guanosine 5’-diphosphate, periodate oxidized sodium salt is unique due to its specific oxidation state and the presence of two phosphate groups. This combination allows it to participate in a distinct set of biochemical reactions and applications compared to its mono- and triphosphate counterparts.

Properties

Molecular Formula

C10H12N5NaO11P2

Molecular Weight

463.17 g/mol

IUPAC Name

sodium;[[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1

InChI Key

WCBNWKBWORRNEH-KGZKBUQUSA-M

Isomeric SMILES

C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)[O-])C=O)N=C(NC2=O)N.[Na+]

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N=C(NC2=O)N.[Na+]

Origin of Product

United States

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